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Introduction
The nuclear run-on (NRO) assay is a powerful technique to measure transcriptional activity by

quantifying nascent RNA transcripts.[1][2][3][4] This method provides a snapshot of gene

transcription rates at a specific moment, distinguishing changes in transcription from alterations

in RNA stability, which can influence steady-state mRNA levels.[1][2][3] Traditionally, NRO

assays utilized radioactive labeling, but non-radioactive alternatives, such as the incorporation

of 5-Bromouridine triphosphate (5-BrUTP), have become widely adopted due to their safety,

cost-effectiveness, and adaptability to modern molecular biology techniques.[1][3][5]

5-BrUTP is a uridine analog that is incorporated into newly synthesized RNA by RNA

polymerases within isolated nuclei.[6][7] These bromo-labeled nascent transcripts can then be

specifically isolated by immunocapture with anti-BrdU antibodies.[1][5] The captured RNA can

be quantified using methods like reverse transcription-quantitative polymerase chain reaction

(RT-qPCR) or analyzed on a genome-wide scale through high-throughput sequencing (e.g.,

GRO-seq).[1][8][9] This application note provides a detailed protocol and supporting data for

the use of 5-BrUTP in nuclear run-on assays.

Principle of the Assay
The 5-BrUTP nuclear run-on assay is based on the in vitro elongation of transcripts that were

initiated in vivo.[3] The process begins with the isolation of nuclei from cells, which halts new
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transcription initiation but leaves engaged RNA polymerases paused on the DNA template.[2]

[3] These nuclei are then incubated in a reaction buffer containing nucleotides, including 5-

BrUTP. The engaged RNA polymerases "run-on," extending the nascent transcripts and

incorporating the 5-BrUTP label.[3] The labeled RNA is then purified, immunocaptured, and

analyzed to determine the transcription rates of specific genes or across the entire genome.[1]

[5]

Advantages of Using 5-BrUTP
Non-Radioactive: Eliminates the safety hazards and disposal issues associated with

radioactive isotopes like ³²P-UTP.[1][5]

High Specificity: The use of anti-BrdU antibodies allows for highly specific enrichment of

nascent transcripts.[1]

Versatility: Compatible with various downstream applications, including gene-specific

analysis by RT-qPCR and global transcriptional profiling by next-generation sequencing.[1][8]

[9]

Sensitivity: The assay can be performed with a relatively low number of cells, with successful

experiments reported using as few as 500,000 nuclei.[1][5]

Cost-Effective and Rapid: The protocol can be completed in a shorter timeframe and is

generally less expensive than radioisotope-based methods.[1][5]

Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the 5-BrUTP

nuclear run-on assay, providing a reference for expected outcomes.
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Parameter
Typical
Value/Range

Notes Reference

Starting Material 0.5 - 8 million cells

A linear relationship is

observed between the

number of nuclei and

the yield of nuclear

RNA.

[1]

Nuclear RNA Yield
Varies with cell type

and number

A starting number of

0.5 million cells can

yield a sufficient

amount of nuclear

RNA for subsequent

steps.

[1]

Run-on Incubation

Time
15 - 30 minutes

Longer incubation

times can lead to

more intense labeling.

[10][11]

Run-on Incubation

Temperature
30 - 37 °C

The optimal

temperature for RNA

polymerase activity

during the run-on

reaction.

[1][2]

5-BrUTP

Concentration
Varies by protocol

A common

concentration in the

reaction mix is around

0.25 mM.

Downstream Analysis

RT-qPCR, High-

Throughput

Sequencing

The choice of analysis

depends on whether

the study focuses on

specific genes or

genome-wide

transcription.

[1][8]

Experimental Workflow
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The overall workflow of a 5-BrUTP nuclear run-on assay followed by immunocapture and

analysis is depicted in the following diagram.

Cell & Nuclei Preparation Nuclear Run-On Reaction RNA Processing Immunocapture

Downstream Analysis

1. Cell Culture 2. Cell Harvesting 3. Nuclei Isolation 4. Run-On with 5-BrUTP 5. RNA Extraction 6. DNase Treatment 7. Immunoprecipitation with anti-BrdU 8. Washing 9. Elution of Labeled RNA

10a. RT-qPCR

10b. Sequencing (GRO-seq)

Click to download full resolution via product page

Caption: Workflow of the 5-BrUTP nuclear run-on assay.

Detailed Experimental Protocols
Materials and Reagents

Cell Culture: Appropriate cell culture medium and flasks.

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold

NP-40 Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40), ice-

cold

Nuclei Storage Buffer (50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

2x Run-on Reaction Buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM

DTT)

Nucleotide Mix (1 mM ATP, 1 mM CTP, 1 mM GTP, 0.5 mM UTP, 0.5 mM 5-BrUTP)

RNase Inhibitor
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DNase I, RNase-free

TRIzol Reagent

Immunoprecipitation:

Anti-BrdU Antibody

Protein G magnetic beads

Immunoprecipitation Buffer (e.g., 0.5% IGEPAL CA-630 in PBS)

Wash Buffers (Low salt, high salt, and LiCl washes)

Elution Buffer (e.g., SDS-based buffer)

Downstream Analysis:

Reverse Transcriptase and reagents for cDNA synthesis

qPCR Master Mix and primers for specific genes

Library preparation kit for next-generation sequencing

Protocol
This protocol is adapted from established methods and should be optimized for specific cell

types and experimental conditions.[1][5][10]

Part 1: Isolation of Nuclei
Cell Harvesting:

For adherent cells, wash the culture dish with ice-cold PBS. Scrape the cells in PBS and

transfer to a pre-chilled tube.

For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

Cell Lysis:
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Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer.

Incubate on ice for 5 minutes to lyse the cell membrane while keeping the nuclear

membrane intact.

Nuclei Pelleting:

Centrifuge at 300 x g for 4 minutes at 4°C to pellet the nuclei.

Carefully discard the supernatant.

Washing Nuclei:

Resuspend the nuclear pellet in another 1 mL of NP-40 Lysis Buffer and immediately

centrifuge again at 300 x g for 4 minutes at 4°C.

Discard the supernatant.

Storing Nuclei:

Resuspend the final nuclear pellet in Nuclei Storage Buffer. The volume will depend on the

starting number of cells.

At this point, nuclei can be used immediately or snap-frozen in liquid nitrogen and stored

at -80°C.

Part 2: Nuclear Run-On Reaction
Prepare Run-on Mix: Thaw the nuclei on ice. Prepare the complete run-on reaction mix by

combining the 2x Run-on Reaction Buffer, Nucleotide Mix, and RNase Inhibitor.

Initiate Reaction: Add an equal volume of the run-on mix to the nuclei suspension.

Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation every 5

minutes.[1][10]

Stop Reaction: Stop the reaction by adding TRIzol reagent.

Part 3: RNA Purification and DNase Treatment
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RNA Extraction: Extract the total nuclear RNA using the TRIzol reagent according to the

manufacturer's protocol.

DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with

RNase-free DNase I.

RNA Cleanup: Purify the RNA again using a suitable column-based kit or phenol-chloroform

extraction followed by ethanol precipitation.

Part 4: Immunocapture of BrU-labeled RNA
Antibody-Bead Conjugation: Incubate the anti-BrdU antibody with Protein G magnetic beads

to allow for conjugation.

Immunoprecipitation:

Add the antibody-conjugated beads to the DNase-treated RNA in an appropriate

immunoprecipitation buffer.

Incubate for 1-2 hours at 4°C with rotation to allow the antibody to bind to the BrU-labeled

RNA.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound RNA.

Elution: Elute the captured BrU-labeled RNA from the beads using an appropriate elution

buffer.

Part 5: Downstream Analysis
RT-qPCR:

Synthesize cDNA from the eluted RNA using a reverse transcriptase.
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Perform qPCR using primers specific to the genes of interest. Relative transcription rates

can be determined by comparing Cq values.

High-Throughput Sequencing (GRO-seq):

Prepare a sequencing library from the captured RNA. This typically involves adapter

ligation, reverse transcription, and amplification.

Sequence the library on a next-generation sequencing platform. The resulting reads can

be mapped to the genome to provide a global view of transcriptional activity.[8][9][12]

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow and key relationships in the analysis of

transcriptional regulation using the 5-BrUTP nuclear run-on assay.
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Caption: Analysis of transcriptional regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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